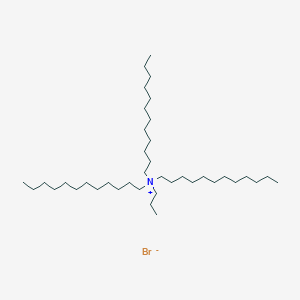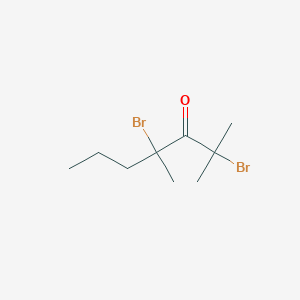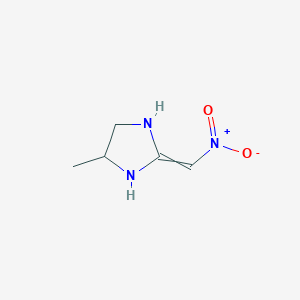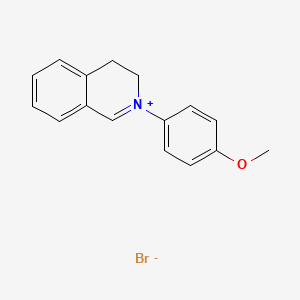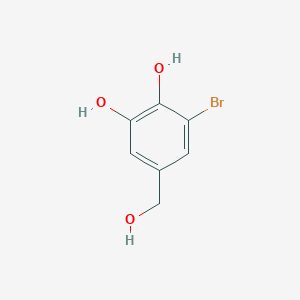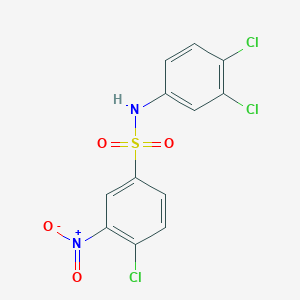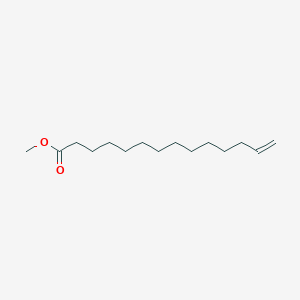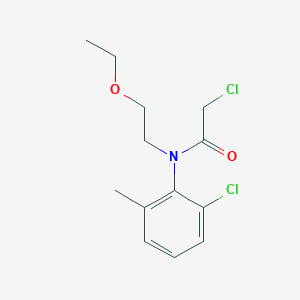
3-(tert-Butylperoxy)-3-methylbut-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butylperoxy)-3-methylbut-1-yne is an organic peroxide compound known for its high reactivity and utility in various chemical processes. It is characterized by the presence of a tert-butylperoxy group attached to a butyne backbone. This compound is often used as a radical initiator in polymerization reactions due to its ability to generate free radicals upon decomposition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylperoxy)-3-methylbut-1-yne typically involves the reaction of tert-butyl hydroperoxide with an appropriate alkyne precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. For instance, tert-butyl hydroperoxide can be reacted with 3-chloropropyl trimethoxysilane to yield the desired compound .
Industrial Production Methods
Industrial production of this compound involves continuous processes using high-efficiency reactors such as plate exchangers. These reactors provide excellent heat exchange capacity, which is crucial for maintaining the stability of the compound during synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butylperoxy)-3-methylbut-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the cleavage of the peroxide bond, resulting in the formation of alcohols or other reduced species.
Substitution: The compound can participate in substitution reactions where the tert-butylperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and various solvents. For example, photolysis of the compound in solvents like methanol-d4 and cyclohexane-d12 has been studied extensively .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, photolysis can lead to the formation of radicals and subsequent secondary products .
Aplicaciones Científicas De Investigación
3-(tert-Butylperoxy)-3-methylbut-1-yne has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: The compound’s reactivity makes it useful in studying radical-mediated biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug delivery systems.
Industry: It is employed in the production of plastics, rubbers, and other polymeric materials due to its ability to initiate polymerization reactions .
Mecanismo De Acción
The mechanism of action of 3-(tert-Butylperoxy)-3-methylbut-1-yne involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation. The compound primarily decomposes from a singlet electronic state, leading to the formation of radicals that interact with solvent molecules and other reactants .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: This compound is also an organic peroxide used as a radical initiator and cross-linking agent.
tert-Butyl (2-ethylhexyl) monoperoxy carbonate: Commonly used as a polymerization initiator, this compound shares similar thermal decomposition characteristics.
Uniqueness
3-(tert-Butylperoxy)-3-methylbut-1-yne is unique due to its specific structure, which imparts distinct reactivity and stability properties. Its ability to generate radicals efficiently makes it particularly valuable in polymerization processes and other radical-mediated reactions.
Propiedades
Número CAS |
52258-96-5 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3-tert-butylperoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C9H16O2/c1-7-9(5,6)11-10-8(2,3)4/h1H,2-6H3 |
Clave InChI |
QVUYVULKJVINCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(C)(C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)

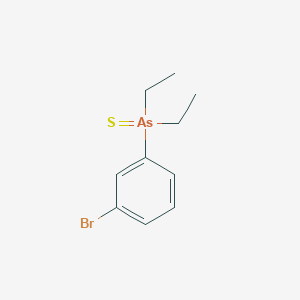
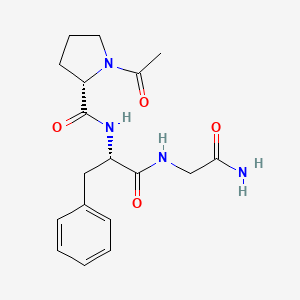
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)
